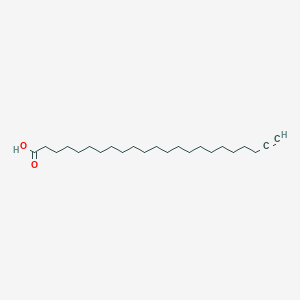

Tricos-22-ynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

111625-23-1 |

|---|---|

Molecular Formula |

C23H42O2 |

Molecular Weight |

350.6 g/mol |

IUPAC Name |

tricos-22-ynoic acid |

InChI |

InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h1H,3-22H2,(H,24,25) |

InChI Key |

KLUMLDMULQCWOT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Terminal Alkyne Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Terminal alkyne fatty acids are invaluable tools in modern chemical biology and drug development. Their unique chemical handle allows for the precise and efficient labeling of biomolecules through bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This guide provides a comprehensive overview of the primary synthetic routes to these versatile molecules, detailed experimental protocols, and insights into their application in metabolic labeling and target identification.

Chemical Synthesis of Terminal Alkyne Fatty Acids

Several robust methods exist for the chemical synthesis of terminal alkyne fatty acids, each with its own advantages and substrate scope. The choice of method often depends on the desired chain length and the functional group tolerance of the starting materials.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne. The reaction first involves the conversion of an aldehyde to a 1,1-dibromoolefin, which is then treated with a strong base, such as n-butyllithium, to yield the terminal alkyne.[1][2][3][4][5][6][7]

Table 1: Synthesis of Terminal Alkyne Fatty Acids via Corey-Fuchs Reaction

| Starting Material | Product | Reagents and Conditions | Yield | Reference(s) |

| ω-Oxo fatty acid methyl ester | ω-Alkynoic acid methyl ester | 1. CBr₄, PPh₃, CH₂Cl₂ 2. n-BuLi, THF, -78 °C to rt | 80-95% | [8] |

| Long-chain aldehyde | Long-chain terminal alkyne | 1. CBr₄, PPh₃, Zn, CH₂Cl₂ 2. n-BuLi, THF, -78 °C | High | [2] |

Step 1: Synthesis of the Dibromoolefin

-

To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add the starting aldehyde (1.0 eq) dissolved in dry DCM to the solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoolefin product.[4]

Step 2: Formation of the Terminal Alkyne

-

Dissolve the dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (2.0 eq) and allow the mixture to stir for 1 hour at -78 °C, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield the terminal alkyne fatty acid.[4]

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers a one-pot alternative to the Corey-Fuchs reaction for the conversion of aldehydes to terminal alkynes. This method utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable and commonly used dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6][9][10][11][12][13][14]

Table 2: Synthesis of Terminal Alkyne Fatty Acids via Seyferth-Gilbert Homologation

| Starting Material | Product | Reagents and Conditions | Yield | Reference(s) |

| Aldehyde | Terminal Alkyne | Ohira-Bestmann reagent, K₂CO₃, MeOH, THF | High | [6][13] |

| Aldehyde | Terminal Alkyne | Ohira-Bestmann reagent, KHMDS, THF, -78 °C to rt | 84% | [9] |

-

To a solution of the Ohira-Bestmann reagent (1.2 eq) in dry methanol and tetrahydrofuran (THF) at room temperature, add potassium carbonate (2.0 eq).

-

Stir the mixture for 10 minutes, then add the starting aldehyde (1.0 eq).

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the terminal alkyne fatty acid.[6][13]

Other Synthetic Methods

The synthesis of 5-hexynoic acid has been reported starting from cyclohexanone. The process involves oxidation to 5-hexenoic acid, followed by dibromination and subsequent dehydrobromination to yield the final product.[15][16]

Table 3: Synthesis of 5-Hexynoic Acid

| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference(s) |

| 1 | Cyclohexanone | 5-Hexenoic acid | Oxidation | 55.4% | [15] |

| 2 | 5-Hexenoic acid | 5,6-Dibromohexanoic acid | Bromination | 74% | [15] |

| 3 | 5,6-Dibromohexanoic acid | 5-Hexynoic acid | Dehydrobromination | 44.7% | [15] |

Biosynthesis of Terminal Alkyne Fatty Acids

Nature has also evolved enzymatic pathways for the synthesis of terminal alkynes. The jamABC gene cluster, found in the marine cyanobacterium Moorea producens, encodes the machinery for producing a terminal alkyne-bearing starter unit for polyketide synthesis.[11][17][18] This pathway involves an acyl-CoA ligase (JamA), a membrane-bound fatty acid desaturase/acetylenase (JamB), and an acyl carrier protein (JamC).[11][17][18]

Biosynthesis of a terminal alkyne fatty acid via the JamABC pathway.

Applications in Research and Drug Development

Terminal alkyne fatty acids are powerful probes for studying lipid metabolism and identifying protein-lipid interactions.[12][19][20][21][22] Their bioorthogonal nature allows for their metabolic incorporation into cellular systems without significantly perturbing normal biological processes.

Metabolic Labeling and Click Chemistry Workflow

The general workflow for utilizing terminal alkyne fatty acids in metabolic labeling studies involves three main stages:

-

Metabolic Incorporation: The alkyne-containing fatty acid is introduced to cells or an organism, where it is taken up and incorporated into various lipid species by the endogenous metabolic machinery.[20]

-

Cell Lysis and Click Reaction: After a desired incubation period, the cells are lysed, and the alkyne-tagged biomolecules are reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed click reaction.[20][23][24]

-

Analysis: The labeled biomolecules can then be visualized by fluorescence microscopy or enriched and identified using mass spectrometry.[19][23]

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 5. synarchive.com [synarchive.com]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 10. Practical synthesis of hex-5-ynoic acid from cyclohexanone | Semantic Scholar [semanticscholar.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 13. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. escholarship.org [escholarship.org]

- 19. nbinno.com [nbinno.com]

- 20. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 22. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jenabioscience.com [jenabioscience.com]

The Biological Incorporation of Very-Long-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in membrane structure, energy storage, and signaling pathways.[1][2] Their synthesis and incorporation into complex lipids are tightly regulated processes, and dysregulation is associated with several severe human diseases. This technical guide provides an in-depth overview of the biological incorporation of VLCFAs, detailing their synthesis, metabolic fate, and physiological functions, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Biosynthesis of Very-Long-Chain Fatty Acids

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle that adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer.[3][4] This process is catalyzed by a multi-enzyme complex.

The key steps in the VLCFA elongation cycle are:

-

Condensation: The rate-limiting step, catalyzed by a fatty acid elongase (ELOVL), condenses an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.[5]

-

Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).

-

Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, elongated by two carbons, by a trans-2,3-enoyl-CoA reductase (TECR).

The ELOVL Family of Elongases

In mammals, seven different ELOVL enzymes (ELOVL1-7) have been identified, each with distinct substrate specificities, tissue distribution, and regulatory mechanisms, which ultimately determine the cellular profile of VLCFAs.[6][7]

Table 1: Substrate Specificity and Tissue Distribution of Human ELOVL Elongases

| Enzyme | Primary Substrates | Products | Primary Tissue Distribution | Associated Diseases |

| ELOVL1 | C22:0, C24:0, C26:0 Acyl-CoAs | Saturated and monounsaturated VLCFAs (up to C28) | Ubiquitous, high in skin, brain, testis | Ichthyosis, X-linked adrenoleukodystrophy (indirectly)[2][8] |

| ELOVL2 | C20-C22 PUFAs (e.g., EPA, DPA) | C22-C24 PUFAs (e.g., DHA) | Liver, testis, retina, brain | Age-related macular degeneration |

| ELOVL3 | C18-C24 Saturated and monounsaturated acyl-CoAs | C20-C26 Saturated and monounsaturated VLCFAs | Skin (sebaceous glands), brown adipose tissue, liver | Ichthyosis, hair loss |

| ELOVL4 | C24-C26 Saturated and polyunsaturated acyl-CoAs | VLCFAs and ultra-long-chain fatty acids (ULCFAs) (≥C28) | Retina, brain, skin, meibomian glands | Stargardt-like macular dystrophy (STGD3), ichthyosis[9] |

| ELOVL5 | C18-C20 PUFAs (e.g., arachidonic acid) | C20-C22 PUFAs | Liver, brain, adipose tissue | Spinocerebellar ataxia 38 (SCA38) |

| ELOVL6 | C16 Saturated and monounsaturated acyl-CoAs | C18 Saturated and monounsaturated fatty acids | Liver, adipose tissue, brain | Insulin resistance, hepatic steatosis |

| ELOVL7 | C18-C20 Saturated and monounsaturated acyl-CoAs | C20-C22 Saturated and monounsaturated VLCFAs | Prostate, liver, kidney | Prostate cancer |

Note: Substrate preferences can overlap, and the in vivo activity is influenced by substrate availability and the presence of other components of the elongation complex.

Table 2: Kinetic Parameters of Selected Human ELOVL Elongases

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Reference |

| ELOVL6 | C16:0-CoA | 1.22 | 0.79 | [2] |

| Malonyl-CoA | - | - | [2] | |

| ELOVL7 | 18:3n-3-CoA | - | - | [10] |

| Malonyl-CoA | - | - | [10] |

Data on the kinetic parameters of all human ELOVL elongases are not yet fully available in the literature.

Incorporation of VLCFAs into Complex Lipids

Once synthesized, VLCFA-CoAs are incorporated into various classes of complex lipids, which influences their subcellular localization and function. The primary destinations for VLCFAs are sphingolipids and, to a lesser extent, glycerophospholipids and other neutral lipids.[2]

-

Sphingolipids: VLCFAs are characteristic components of ceramides, the backbone of most sphingolipids. Ceramide synthases (CerS) catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA. CerS2 is primarily responsible for the synthesis of ceramides containing VLCFAs (e.g., C22:0, C24:0, C24:1).[2] These VLCFA-containing ceramides are then further metabolized to form sphingomyelin and various glycosphingolipids, which are integral components of the plasma membrane and myelin sheath.

-

Glycerophospholipids: VLCFAs can also be found in glycerophospholipids, such as phosphatidylcholine (PC), although they are less abundant than in sphingolipids. The incorporation into glycerophospholipids is thought to influence membrane fluidity and the formation of lipid rafts.

-

Waxes and Other Lipids: In specialized tissues like the skin and meibomian glands, VLCFAs are precursors for the synthesis of waxes and other neutral lipids that form protective barriers.[8]

Cellular Functions and Tissue Distribution of VLCFAs

VLCFA-containing lipids are not uniformly distributed throughout the body but are enriched in specific tissues where they perform specialized functions.

Table 3: Distribution and Functions of VLCFAs in Human Tissues

| Tissue | Predominant VLCFA-Containing Lipids | Key Functions |

| Brain (Myelin) | Galactosylceramides, Sulfatides, Sphingomyelin | - Structural integrity and stability of the myelin sheath- Axonal insulation and rapid nerve impulse conduction[11] |

| Skin (Epidermis) | Ceramides (including ω-hydroxy VLCFAs) | - Formation of the water-permeable barrier of the stratum corneum[8] |

| Retina | Phosphatidylcholines with ULCFAs | - Maintenance of photoreceptor membrane structure and function |

| Testis | Sphingolipids | - Spermatogenesis and sperm function |

| Adrenal Glands | Cholesterol esters | - Steroid hormone synthesis and adrenal function |

| Liver | Sphingolipids, Glycerophospholipids | - General membrane functions, lipid metabolism |

Data on the absolute concentrations of VLCFAs in various healthy human tissues are not comprehensively compiled in a single source but can be inferred from lipidomics studies of specific organs.

VLCFA-Mediated Signaling in Disease

The accumulation of VLCFAs, as seen in peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), is not merely an inert storage defect but actively triggers pathological signaling cascades, particularly neuroinflammation.

A key pathway involves the conversion of excess VLCFAs into sphingosine-1-phosphate (S1P) in glial cells.[9][12][13] This leads to the activation of pro-inflammatory signaling pathways, including NF-κB and JNK, contributing to demyelination and neurodegeneration.[12][13]

References

- 1. X-Linked Adrenoleukodystrophy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Very-long-chain fatty acids induce glial-derived sphingosine-1-phosphate synthesis, secretion, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

The Role of Terminal Alkyne-Containing Fatty Acids in Metabolism Research: A Technical Guide

Disclaimer: As of late 2025, specific research data on "Tricos-22-ynoic acid" is not available in the public scientific literature. This guide provides a comprehensive overview of the established roles and research applications of long-chain terminal alkyne-containing fatty acids (ynoic acids) as a representative class of molecules. The principles, experimental designs, and potential mechanisms of action described herein are based on studies of analogous and well-characterized acetylenic fatty acid analogs.

Introduction to Ynoic Acids in Fatty Acid Metabolism Research

Long-chain fatty acids containing a terminal alkyne group, such as the hypothetical this compound, are powerful tools in the study of lipid metabolism. The terminal triple bond serves as a versatile chemical handle for "click chemistry," a bioorthogonal reaction that allows for the specific and sensitive detection of these molecules in complex biological systems.[1] This property enables researchers to trace their metabolic fate, identify interacting proteins, and probe the activity of enzymes involved in fatty acid processing. Furthermore, the structural similarity of ynoic acids to their saturated and unsaturated counterparts allows them to act as substrates or inhibitors for various enzymes in fatty acid metabolism.[2][3]

Applications in Fatty Acid Metabolism

Terminal alkyne fatty acids have two primary applications in metabolism research:

-

Metabolic Tracers: When introduced to cells or organisms, these fatty acid analogs can be incorporated into complex lipids, such as triglycerides and phospholipids.[2] Subsequent lysis and "clicking" with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) allow for the visualization and/or purification of the modified lipids and associated proteins.[1][4]

-

Enzyme Inhibitors: The triple bond of ynoic acids can interact with the active sites of enzymes involved in fatty acid metabolism, leading to inhibition. This is particularly relevant for enzymes that process fatty acids, such as acyl-CoA synthetases and dehydrogenases.[3][5] By inhibiting these enzymes, researchers can study the downstream effects on metabolic pathways and cellular function.

Quantitative Data on Enzyme Inhibition

The inhibitory potential of a long-chain ynoic acid is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are determined through enzyme kinetics experiments. While specific data for this compound is unavailable, the following table presents hypothetical yet representative data for a generic long-chain terminal ynoic acid against key enzymes in fatty acid metabolism.

| Enzyme Target | Assay Type | Substrate | Inhibitor Concentration Range (µM) | IC50 (µM) | Ki (µM) | Inhibition Type |

| Long-Chain Acyl-CoA Synthetase (ACSL) | Thio-Glo™ Assay | Palmitic Acid | 0.1 - 100 | 15.2 | 8.5 | Competitive |

| Carnitine Palmitoyltransferase 1 (CPT1) | Radiometric Assay | Palmitoyl-CoA | 1 - 200 | 45.8 | 22.1 | Non-competitive |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | DCPIP Reductase Assay | Palmitoyl-CoA | 0.5 - 50 | 5.3 | 2.1 | Irreversible |

Table 1: Representative Quantitative Inhibition Data for a Long-Chain Terminal Ynoic Acid. The data presented is hypothetical and serves to illustrate the typical parameters measured in enzyme inhibition studies.

Key Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol describes a generalized method for determining the IC50 of a ynoic acid against a fatty acid-metabolizing enzyme.

Objective: To quantify the inhibitory effect of a long-chain ynoic acid on a specific enzyme of fatty acid metabolism.

Materials:

-

Purified recombinant enzyme (e.g., ACSL, CPT1, or VLCAD)

-

Substrate for the enzyme (e.g., palmitic acid, palmitoyl-CoA)

-

Ynoic acid inhibitor (e.g., this compound)

-

Assay buffer specific to the enzyme

-

Detection reagent (e.g., Thio-Glo™, radioisotope, DCPIP)

-

96-well microplate

-

Plate reader (spectrophotometer, fluorometer, or scintillation counter)

Procedure:

-

Prepare Reagents: Dissolve the ynoic acid in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the ynoic acid inhibitor. Include control wells with no inhibitor and no enzyme.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.

-

Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's protocol.

-

Data Acquisition: Read the plate using the appropriate plate reader.

-

Data Analysis: Subtract the background reading (no enzyme control) from all wells. Normalize the data to the no-inhibitor control. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Metabolic Labeling with a Ynoic Acid

This protocol outlines a general procedure for tracing the metabolic fate of a ynoic acid in cultured cells.

Objective: To visualize the incorporation of a long-chain ynoic acid into cellular lipids.

Materials:

-

Cultured cells (e.g., hepatocytes, adipocytes)

-

Cell culture medium

-

Ynoic acid conjugated to a fatty acid-free BSA

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reagents: azide-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Fluorescence microscope

Procedure:

-

Cell Culture and Labeling: Plate cells and allow them to adhere. Replace the medium with a serum-free medium containing the ynoic acid-BSA conjugate and incubate for a specified time (e.g., 4-24 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

-

Click Reaction: Prepare the click reaction cocktail containing the azide-fluorophore, copper sulfate, and reducing agent. Add the cocktail to the cells and incubate in the dark.

-

Washing and Mounting: Wash the cells extensively with PBS to remove unreacted reagents. Mount the coverslips on microscope slides.

-

Imaging: Visualize the fluorescently labeled lipids using a fluorescence microscope.

Visualizations of Pathways and Workflows

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

Caption: Potential inhibition points of ynoic acids in mitochondrial β-oxidation.

Experimental Workflow: IC50 Determination

Caption: Workflow for determining the IC50 of a ynoic acid inhibitor.

Logical Relationship: Mechanism of Action as a Metabolic Probe

Caption: Logical flow of using a ynoic acid as a metabolic probe.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of long-chain fatty acyl-CoA synthetase by enoximone in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular uptake and trafficking of Tricos-22-ynoic acid

An In-depth Technical Guide on the Cellular Uptake and Trafficking of Tricos-22-ynoic Acid

Introduction

This compound is a very-long-chain fatty acid (VLCFA) characterized by a 23-carbon backbone with a terminal alkyne group. As with other VLCFAs, its cellular uptake and subsequent intracellular trafficking are critical for various metabolic processes, including energy storage, membrane synthesis, and cell signaling. Understanding these pathways is paramount for researchers in drug development and metabolic diseases, as dysregulation of VLCFA metabolism is implicated in several pathological conditions. This document provides a comprehensive overview of the putative mechanisms governing the cellular fate of this compound, detailed experimental methodologies for its study, and a summary of related quantitative data.

Cellular Uptake of Very-Long-Chain Fatty Acids

The entry of VLCFAs into the cell is a multi-step process involving both passive diffusion and protein-mediated transport across the plasma membrane.[1][2] The protein-mediated pathway is considered the primary mechanism for efficient uptake.

Key protein families implicated in this process include:

-

Fatty Acid Transport Proteins (FATPs/SLC27A): This family consists of six members (FATP1-6) that are believed to facilitate the uptake of long-chain and very-long-chain fatty acids.[3] There is ongoing debate as to whether FATPs act as direct transporters or function through a "vectorial acylation" or "metabolic trapping" mechanism.[4][5] In the latter model, FATPs, which possess acyl-CoA synthetase activity, convert the fatty acid to its acyl-CoA derivative, thereby preventing its efflux and promoting its entry into intracellular metabolic pathways.[4][5] FATP2 and FATP4 are particularly noted for their role in VLCFA activation.[4][6]

-

FAT/CD36: This transmembrane protein, also known as fatty acid translocase, is another key player in the uptake of fatty acids.[1][2][7] It has been shown to be involved in the uptake of saturated VLCFAs, which can subsequently trigger intracellular signaling cascades.[8]

-

Plasma Membrane Fatty Acid-Binding Protein (FABPpm): This protein is also associated with the plasma membrane and is thought to contribute to the uptake of fatty acids.[1][2][7]

The proposed mechanism of uptake is illustrated in the diagram below.

References

- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [imrpress.com]

- 2. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of FATP in parenchymal cell fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The fatty acid transport protein (FATP) family: very long chain acyl-CoA synthetases or solute carriers? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Tricos-22-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on Tricos-22-ynoic acid (CAS 111625-23-1) is limited. This guide provides the available information for this compound and leverages data from its close structural analog, Tricos-22-enoic acid (CAS 65119-95-1), for a comprehensive comparative analysis. This approach allows for a more detailed understanding of its expected properties.

Introduction

This compound is a long-chain fatty acid with a terminal alkyne group. Its structure suggests potential applications in biochemistry and medicinal chemistry, where the terminal alkyne can be used as a chemical handle for "click" chemistry reactions. Understanding its physicochemical properties is crucial for its synthesis, purification, and potential applications. This guide summarizes the known properties of this compound and its alkene analog, Tricos-22-enoic acid, providing a framework for its further study.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound and Tricos-22-enoic acid.

Table 1: General Physicochemical Properties

| Property | This compound | Tricos-22-enoic acid |

| CAS Number | 111625-23-1 | 65119-95-1 |

| Molecular Formula | C23H42O2 | C23H44O2 |

| Molecular Weight | 350.58 g/mol | 352.59 g/mol [1][2] |

| Physical State | Solid (Predicted) | White to almost white powder/crystal[1][2] |

| Melting Point | 58-60 °C (for Tricos-2-ynoic acid) | 76 °C[1][2][3] |

| Boiling Point | 475.1±14.0 °C (Predicted for Tricos-2-ynoic acid) | ~245 °C (Predicted)[1][2] |

| Solubility | No data available | Soluble in Benzene, Chloroform[1][2] |

| pKa | 2.75±0.10 (Predicted for Tricos-2-ynoic acid) | 4.78±0.10 (Predicted)[1][2] |

| Density | 0.907±0.06 g/cm³ (Predicted for Tricos-2-ynoic acid) | 0.886±0.06 g/cm³ (Predicted)[1][2] |

Note: Some data for this compound is inferred from its isomer, Tricos-2-ynoic acid, and is clearly marked.

Structural Comparison

The key difference between this compound and Tricos-22-enoic acid lies in the terminal functional group: a triple bond (alkyne) versus a double bond (alkene). This seemingly small difference has significant implications for the molecule's geometry, reactivity, and spectral properties.

Caption: Structural difference between Tricos-22-ynoic and Tricos-22-enoic acid.

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section provides generalized protocols that can be adapted for its synthesis and characterization based on standard methods for long-chain fatty acids and terminal alkynes.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the carboxylation of a terminal alkyne.

Caption: Proposed synthesis of this compound.

Methodology:

-

Deprotonation: Dissolve 1-docosyne in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise to form the lithium acetylide.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution or add crushed dry ice. The acetylide will react with CO2 to form the carboxylate salt.

-

Acidification and Extraction: Quench the reaction with aqueous acid (e.g., HCl) to protonate the carboxylate. Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized long-chain alkynoic acid would involve a combination of spectroscopic and chromatographic techniques.

Caption: General workflow for the purification and characterization of this compound.

Methodologies:

-

Mass Spectrometry (MS): Analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., to a methyl ester) or Electrospray Ionization (ESI-MS) would be used to confirm the molecular weight of 350.58 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the alkyne C≡C-H stretch (~3300 cm⁻¹), the alkyne C≡C stretch (~2100-2260 cm⁻¹), the carboxylic acid C=O stretch (~1700 cm⁻¹), and the broad O-H stretch (~2500-3300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a characteristic signal for the terminal alkyne proton (-C≡C-H) around δ 1.9-2.5 ppm. The protons on the carbon adjacent to the carboxylic acid (-CH₂-COOH) would appear around δ 2.2-2.4 ppm. The long methylene chain would result in a large signal around δ 1.2-1.6 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The spectrum would show signals for the alkynyl carbons around δ 68-90 ppm and the carbonyl carbon of the carboxylic acid around δ 175-185 ppm.

-

-

Purity Analysis: Purity can be assessed using Gas Chromatography (GC) after derivatization or High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, its structural analog, Tricos-22-enoic acid, is known to be a metabolite. Long-chain fatty acids are involved in numerous biological processes, including energy storage, membrane structure, and cell signaling. The presence of the terminal alkyne in this compound makes it a valuable tool for chemical biology studies. It could be used as a probe to be incorporated into biological systems and then visualized or isolated using "click" chemistry.

Caption: A potential workflow for utilizing this compound in biological research.

Conclusion

This compound is a long-chain fatty acid with a terminal alkyne that holds promise for applications in chemical biology and materials science. While direct experimental data is scarce, its physicochemical properties can be predicted and compared with its well-characterized alkene analog, Tricos-22-enoic acid. The provided protocols and workflows offer a starting point for the synthesis, characterization, and potential biological investigation of this molecule. Further research is needed to fully elucidate its properties and unlock its potential applications.

References

Methodological & Application

Tricos-22-ynoic Acid: A Novel Probe for Metabolic Labeling and Proteomic Analysis of Protein Acylation

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, stability, and protein-protein interactions. Dysregulation of protein acylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders. The study of this dynamic process has been significantly advanced by the development of chemical reporters that enable the visualization and identification of acylated proteins. Tricos-22-ynoic acid is a novel long-chain fatty acid analog featuring a terminal alkyne group. This bioorthogonal handle allows for the specific and sensitive detection of proteins that have been metabolically labeled with this probe through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This application note provides detailed protocols for the use of this compound in metabolic labeling experiments to identify and characterize fatty-acylated proteins.

Principle of the Method

The workflow for metabolic labeling of proteins using this compound involves three main steps. First, cultured cells are incubated with the alkynyl-functionalized fatty acid, which is taken up by the cells and incorporated into proteins by the cellular machinery responsible for fatty acylation. Following metabolic labeling, the cells are lysed, and the proteome is harvested. Finally, the alkyne-tagged proteins are detected by a click reaction with an azide-containing reporter molecule. This reporter can be a fluorescent dye for in-gel visualization or a biotin tag for affinity purification and subsequent identification by mass spectrometry.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful application of this compound in metabolic labeling experiments, based on established protocols for similar long-chain alkynyl fatty acid probes.[4][5][6]

| Parameter | Recommended Range | Notes |

| This compound Stock Solution | 20-100 mM in DMSO | Store at -20°C. |

| Working Concentration for Labeling | 25-100 µM | Optimal concentration may vary depending on cell type. |

| Labeling Incubation Time | 1-16 hours | Shorter times (1-4h) are suitable for proteins with rapid turnover, while longer times (8-16h) can be used for more stable proteins. Avoid labeling for more than 16 hours to prevent potential fatty acid β-oxidation.[2] |

| Click Chemistry Reagents | ||

| Tris-(benzyltriazolylmethyl)amine (TBTA) | 100 µM | Copper(I) ligand. |

| Copper(II) Sulfate (CuSO₄) | 1 mM | Copper source. |

| Tris-carboxyethylphosphine (TCEP) | 1 mM | Reducing agent to generate Cu(I) in situ. |

| Azide-Biotin or Azide-Fluorophore | 100 µM | Detection reagent. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into proteins in living cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Potassium hydroxide (KOH), 120 mM

-

Fatty acid-free bovine serum albumin (FAF-BSA)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cultured mammalian cells

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 100 mM. Store in small aliquots at -20°C.

-

Saponification of Fatty Acid: a. In a sterile microcentrifuge tube, mix 2 µL of the 100 mM this compound stock solution with an equal volume of 120 mM KOH.[2] b. Incubate the mixture at 70°C for 30 seconds to 3 minutes to saponify the fatty acid.[2] c. Immediately add pre-warmed FAF-BSA solution to the saponified fatty acid. The final concentration of the fatty acid-BSA conjugate should be prepared as a 20x stock. For example, for a final labeling concentration of 100 µM, prepare a 2 mM 20x stock. d. Incubate for 15 minutes at 37°C to allow the fatty acid to bind to BSA.[2]

-

Cell Labeling: a. Grow cells to 70-80% confluency in a culture dish. b. For enhanced uptake, it is recommended to replace the regular growth medium with a serum-free or delipidated serum medium for 30-60 minutes prior to labeling.[2] c. Add the 20x saponified this compound/FAF-BSA complex dropwise to the culture medium to achieve the desired final concentration (e.g., 100 µM). d. Incubate the cells for 1-16 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for the protein of interest.[2]

-

Cell Harvesting: a. After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the dish using an appropriate lysis buffer (e.g., RIPA buffer containing protease inhibitors). c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the labeled proteome. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Protein Visualization and Enrichment

This protocol describes the copper(I)-catalyzed click reaction to attach a reporter molecule (azide-fluorophore or azide-biotin) to the alkyne-labeled proteins.

Materials:

-

Cell lysate containing this compound-labeled proteins

-

Tris-(benzyltriazolylmethyl)amine (TBTA), 2 mM in DMSO

-

Copper(II) sulfate (CuSO₄), 50 mM in water

-

Tris-carboxyethylphosphine (TCEP), 50 mM in water (prepare fresh)

-

Azide-fluorophore or Azide-biotin, 2 mM in DMSO

-

SDS-PAGE loading buffer

Procedure:

-

Prepare the Click Chemistry Master Mix: In a microcentrifuge tube, prepare a master mix of the click reagents immediately before use. For a 100 µL final reaction volume, combine the reagents in the following order, ensuring complete mixing after the addition of each component:

-

5 µL of 2 mM TBTA (final concentration: 100 µM)

-

2 µL of 50 mM CuSO₄ (final concentration: 1 mM)

-

2 µL of 50 mM TCEP (final concentration: 1 mM)

-

5 µL of 2 mM Azide-reporter (final concentration: 100 µM)

-

-

Click Reaction: a. In a separate tube, dilute an aliquot of the cell lysate (e.g., 50-100 µg of protein) with lysis buffer to a final volume of 86 µL. b. Add 14 µL of the click chemistry master mix to the protein sample. c. Incubate the reaction for 30 minutes at 37°C in the dark.[4]

-

Sample Preparation for Downstream Analysis:

-

For In-gel Fluorescence Visualization: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and proceed with SDS-PAGE. The gel can be visualized using a fluorescence scanner at the appropriate wavelength for the chosen fluorophore.[1]

-

For Affinity Purification (with Azide-Biotin): Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 1 hour. Pellet the proteins by centrifugation, discard the supernatant, and resuspend the pellet in a buffer suitable for streptavidin affinity purification (e.g., 1% SDS in PBS). Proceed with streptavidin bead-based enrichment of the biotinylated proteins.[1][4]

-

References

- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [app.jove.com]

- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

Application Notes and Protocols for Click Chemistry using Tricos-22-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. The study of specific long-chain fatty acylation events has been hampered by the limited tools available for their detection and characterization. Tricos-22-ynoic acid, a 23-carbon fatty acid analog containing a terminal alkyne, provides a powerful tool for the investigation of protein acylation through click chemistry. This bioorthogonal handle allows for the specific and efficient labeling of proteins that have incorporated this fatty acid, enabling their visualization, identification, and quantification.

This document provides a detailed protocol for the use of this compound in metabolic labeling and subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the detection of fatty acylated proteins. A key challenge in working with long-chain fatty acids is their poor solubility in aqueous cell culture media. The protocol described herein addresses this by employing a saponification and bovine serum albumin (BSA) complexation method to enhance the bioavailability and cellular uptake of this compound, while minimizing cytotoxicity.[1][2]

Principle of the Method

The overall workflow involves three main stages:

-

Preparation of this compound-BSA Complex: To overcome solubility issues, this compound is first saponified to its salt form and then complexed with fatty acid-free BSA. This complex serves as a carrier for the efficient delivery of the fatty acid to cells in culture.

-

Metabolic Labeling of Cells: Cells are incubated with the this compound-BSA complex. The fatty acid analog is taken up by the cells and incorporated into proteins by cellular enzymes involved in protein acylation.

-

Click Chemistry Reaction and Analysis: Following metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then detected by a click reaction with an azide-functionalized reporter probe (e.g., a fluorophore or biotin). The labeled proteins can be visualized by in-gel fluorescence or affinity purified for identification by mass spectrometry.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free BSA (FAF-BSA) for use in cell culture.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Fatty acid-free bovine serum albumin (FAF-BSA)

-

Phosphate-buffered saline (PBS), sterile

-

Nuclease-free water

-

Glass vials

-

Heated magnetic stirrer

-

Sterile filters (0.22 µm)

Procedure:

-

Prepare a 1 M KOH stock solution: Dissolve 56.1 mg of KOH in 1 mL of nuclease-free water.

-

Saponification of this compound:

-

In a glass vial, dissolve this compound in a minimal amount of ethanol.

-

Add a 1.2 molar equivalent of the 1 M KOH solution.

-

Heat the mixture at 65-70°C for 30 minutes to facilitate saponification. The solution should become clear.

-

Evaporate the ethanol under a stream of nitrogen gas.

-

Resuspend the saponified fatty acid in nuclease-free water to a stock concentration of 10 mM.

-

-

Preparation of FAF-BSA solution:

-

Prepare a 2 mM solution of FAF-BSA in sterile PBS.

-

Warm the solution to 37°C with gentle stirring.

-

-

Complexation of this compound with FAF-BSA:

-

Slowly add the 10 mM saponified this compound stock solution to the pre-warmed FAF-BSA solution with continuous stirring. A typical molar ratio is 5:1 (fatty acid:BSA).

-

Incubate the mixture at 37°C for 1 hour with gentle stirring to allow for complex formation.

-

Sterile filter the final this compound-BSA complex solution through a 0.22 µm filter.

-

Store the complex at -20°C in single-use aliquots.

-

| Component | Stock Concentration | Final Concentration (in complex) | Molar Ratio |

| Saponified this compound | 10 mM | 1 mM | 5 |

| Fatty Acid-Free BSA | 2 mM | 0.2 mM | 1 |

Table 1: Stock and Final Concentrations for this compound-BSA Complex Preparation.

Protocol 2: Metabolic Labeling of Cells

This protocol details the incubation of cultured cells with the this compound-BSA complex to achieve metabolic labeling of acylated proteins.

Materials:

-

Cultured cells (adherent or suspension)

-

Complete cell culture medium

-

Delipidated fetal bovine serum (FBS) is recommended for optimal labeling

-

This compound-BSA complex (from Protocol 1)

-

Control vehicle (FAF-BSA in PBS)

Procedure:

-

Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.

-

The following day, replace the culture medium with fresh medium containing the this compound-BSA complex. A final concentration of 25-100 µM of this compound is a good starting point for optimization.

-

As a negative control, treat a separate set of cells with the vehicle control (FAF-BSA in PBS) at the same final concentration of BSA.

-

Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the protein of interest and cell type.

-

After incubation, wash the cells twice with ice-cold PBS to remove excess labeling reagent.

-

Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

-

The cell pellet can be processed immediately for cell lysis or stored at -80°C.

| Parameter | Recommended Range | Notes |

| Final this compound Concentration | 25 - 100 µM | Optimize for your cell line and protein of interest. |

| Incubation Time | 4 - 16 hours | Longer times may increase labeling but could also lead to cytotoxicity. |

| Cell Confluency | 70 - 80% | Ensures active cellular metabolism for efficient labeling. |

Table 2: Recommended Conditions for Metabolic Labeling.

Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence Detection

This protocol describes the lysis of metabolically labeled cells and the subsequent CuAAC reaction with a fluorescent azide probe for visualization of acylated proteins by SDS-PAGE.

Materials:

-

Metabolically labeled cell pellet (from Protocol 2)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in DMSO

-

Copper(II) sulfate (CuSO4), 50 mM in water

-

Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488), 5 mM in DMSO

-

Methanol, Chloroform, Water (for protein precipitation)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

50-100 µg of protein lysate

-

Adjust volume with lysis buffer to 44 µL

-

1 µL of 5 mM Azide-fluorophore

-

1 µL of 50 mM TCEP

-

3 µL of 2 mM TBTA

-

1 µL of 50 mM CuSO4

-

-

Vortex briefly to mix.

-

Incubate the reaction at room temperature for 1 hour in the dark.

-

-

Protein Precipitation:

-

Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water to the reaction mixture.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes.

-

Carefully remove the aqueous top layer and the protein disk at the interface.

-

Wash the protein pellet with 4 volumes of ice-cold methanol.

-

Centrifuge at 14,000 x g for 5 minutes and discard the supernatant.

-

Air dry the protein pellet.

-

-

SDS-PAGE and In-Gel Fluorescence:

-

Resuspend the protein pellet in SDS-PAGE sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

| Reagent | Stock Concentration | Final Concentration in Reaction |

| Protein Lysate | 1-5 mg/mL | 1-2 mg/mL |

| Azide-Fluorophore | 5 mM | 100 µM |

| TCEP | 50 mM | 1 mM |

| TBTA | 2 mM | 120 µM |

| CuSO4 | 50 mM | 1 mM |

Table 3: Reagent Concentrations for the Click Chemistry Reaction.

Visualizations

Caption: Experimental workflow for metabolic labeling and detection.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

References

Unveiling the S-Acylated Proteome: Applications of Tricos-22-ynoic Acid in Protein Profiling

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Protein S-acylation, also known as S-palmitoyylation, is a reversible post-translational modification crucial for regulating protein trafficking, localization, stability, and activity.[1][2][3] This dynamic process, governed by a family of enzymes called palmitoyl acyltransferases (PATs), plays a pivotal role in numerous signaling pathways.[4] Dysregulation of S-acylation has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][4] Tricos-22-ynoic acid, a long-chain alkynyl fatty acid, serves as a powerful chemical probe for the global profiling of S-acylated proteins. When introduced to cells, this metabolic probe is incorporated into proteins by the endogenous S-acylation machinery. The terminal alkyne group then allows for the selective attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[1][5] This enables the enrichment and subsequent identification and quantification of S-acylated proteins by mass spectrometry, providing a comprehensive snapshot of the "S-acylome."

Principle of the Method: The application of this compound for S-acylation profiling is based on a two-step process: metabolic labeling and click chemistry-based detection.

-

Metabolic Labeling: Cells or organisms are incubated with this compound. The cellular machinery recognizes this fatty acid analog and attaches it to cysteine residues of target proteins via a thioester bond, mirroring the natural S-acylation process.[1][6]

-

Click Chemistry: Following cell lysis, the alkyne-tagged proteome is reacted with an azide-functionalized reporter molecule, such as biotin-azide or a fluorescent-azide. The CuAAC reaction forms a stable triazole linkage, covalently attaching the reporter to the S-acylated proteins.[1][7]

-

Enrichment and Analysis: Biotin-tagged proteins can be efficiently enriched using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the S-acylated proteins.[1][2]

Applications:

-

Global Profiling of S-Acylated Proteins: Identification of hundreds to thousands of S-acylated proteins in a single experiment, providing a global view of this modification.[2][8]

-

Quantitative Analysis of S-Acylation Dynamics: In combination with stable isotope labeling techniques like SILAC, this method allows for the quantitative comparison of S-acylation levels under different physiological or pathological conditions.[9]

-

Identification of PAT Substrates: Uncovering the specific protein substrates of individual palmitoyl acyltransferases.[1]

-

Drug Discovery and Target Validation: Screening for compounds that modulate protein S-acylation and validating their targets.

Quantitative Data Summary

The following table summarizes representative quantitative data from a hypothetical S-acylation profiling experiment using a long-chain alkynyl fatty acid probe like this compound, comparing a control cell line with a treatment condition.

| Protein ID | Gene Name | Fold Change (Treatment/Control) | p-value | Function |

| P62993 | HRAS | 2.5 | 0.001 | Signal transduction, GTPase |

| P04049 | SRC | 1.8 | 0.015 | Signal transduction, Tyrosine kinase |

| Q9Y243 | ZDHHC5 | 3.1 | 0.0005 | Palmitoyl acyltransferase |

| P35222 | GNAI1 | -2.1 | 0.002 | G-protein signaling |

| Q15027 | IFITM3 | 4.2 | <0.0001 | Antiviral innate immunity |

Note: This table is a representative example. Actual results will vary depending on the experimental system and conditions.

Experimental Protocols

Note: As specific data for this compound is not widely available, the following protocols are based on established methods for other long-chain alkynyl fatty acids, such as 17-octadecynoic acid (17-ODYA).[6][10][11] Optimization may be required for this compound.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Preparation of Fatty Acid Stock Solution:

-

Dissolve this compound in DMSO to a stock concentration of 10-100 mM. Store at -20°C.[11]

-

-

Cell Culture and Labeling:

-

Plate cells to achieve 70-80% confluency on the day of labeling.

-

For optimal uptake, especially for long-chain fatty acids, it is recommended to deliver the probe complexed with fatty acid-free bovine serum albumin (BSA).[6][5]

-

Prepare a 20x labeling medium by saponifying the fatty acid with a molar excess of potassium hydroxide and then complexing it with fatty acid-free BSA in serum-free medium.[5]

-

Dilute the 20x labeling medium into the cell culture to a final this compound concentration of 25-100 µM.

-

Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The optimal labeling time should be determined empirically.[8]

-

-

Cell Harvest:

-

After incubation, wash the cells twice with cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping or trypsinization.

-

Pellet the cells by centrifugation and store the pellet at -80°C until lysis.

-

Protocol 2: Cell Lysis and Click Chemistry Reaction

-

Cell Lysis:

-

Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Sonicate or pass the lysate through a fine-gauge needle to shear DNA and reduce viscosity.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Click Chemistry Reaction:

-

To 1-5 mg of protein lysate, add the click chemistry reaction components in the following order, vortexing after each addition:[7][11]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 100 µM.

-

Azide-biotin to a final concentration of 100 µM.

-

Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate to a final concentration of 1 mM (freshly prepared).

-

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

Protocol 3: Enrichment of S-Acylated Proteins and Sample Preparation for Mass Spectrometry

-

Protein Precipitation:

-

Precipitate the protein from the click reaction mixture using a chloroform/methanol precipitation method to remove excess reagents.

-

-

Enrichment of Biotinylated Proteins:

-

Resuspend the protein pellet in a buffer containing 1% SDS.

-

Dilute the sample with a non-denaturing buffer to reduce the SDS concentration to below 0.1%.

-

Add streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAA).

-

Add trypsin and incubate overnight at 37°C to digest the proteins.

-

-

Sample Clean-up and Mass Spectrometry Analysis:

-

Collect the supernatant containing the tryptic peptides.

-

Acidify and desalt the peptides using a C18 StageTip or equivalent.

-

Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

-

Visualizations

References

- 1. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Refining S-acylation: Structure, regulation, dynamics, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [app.jove.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) | Springer Nature Experiments [experiments.springernature.com]

- 10. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tricos-22-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving Tricos-22-ynoic acid. This "click chemistry" reaction offers a robust and efficient method for the bio-conjugation of this very-long-chain fatty acid, enabling a wide range of applications in chemical biology, drug development, and cellular imaging.

Introduction

The Copper (I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation.[2] this compound, a 23-carbon fatty acid with a terminal alkyne, is a valuable substrate for CuAAC, allowing for its conjugation to various molecules of interest, such as fluorescent dyes, biotin, or drug molecules. This functionalization enables the study of the metabolic fate of very-long-chain fatty acids (VLCFAs), the development of targeted drug delivery systems, and the imaging of lipid metabolism in living cells.

Applications

The triazole products derived from this compound have numerous applications in biomedical research:

-

Cellular Imaging: Conjugation of this compound with fluorescent azides allows for the visualization of its incorporation into cellular membranes and lipid droplets, providing insights into lipid metabolism and transport.

-

Proteomics and Metabolomics: Biotinylated this compound can be used as a probe to identify and isolate proteins and other biomolecules that interact with VLCFAs.

-

Drug Delivery: The triazole linkage can be used to attach therapeutic agents to this compound, potentially targeting them to specific tissues or cells that readily metabolize VLCFAs.

-

Probing Enzyme Activity: Triazole-containing fatty acid analogs can be designed as specific substrates or inhibitors for enzymes involved in lipid metabolism.

Experimental Protocols

The following protocols provide a general framework for the CuAAC reaction with this compound. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: General CuAAC Reaction in Organic Solvent

This protocol is suitable for the reaction of this compound with a variety of organic-soluble azides.

Materials:

-

This compound

-

Azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

-

Solvent: e.g., a mixture of tert-butanol and water (1:1) or dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

In a reaction vial, dissolve this compound (1 equivalent) and the azide (1.1 equivalents) in the chosen solvent.

-

If using, add TBTA (0.1 equivalents).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

-

To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired triazole derivative.

Protocol 2: Bioconjugation in Aqueous Media

This protocol is adapted for the conjugation of this compound to water-soluble biomolecules.

Materials:

-

This compound, pre-complexed with fatty acid-free bovine serum albumin (BSA) for improved solubility

-

Azide-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitrogen or Argon gas

Procedure:

-

Prepare a stock solution of this compound complexed with fatty acid-free BSA in PBS.

-

In a reaction tube, combine the azide-modified biomolecule and the this compound-BSA complex in PBS.

-

Add THPTA to the reaction mixture from a stock solution in water.

-

Degas the solution by gently bubbling with nitrogen or argon.

-

Add a fresh solution of sodium ascorbate, followed by the CuSO₄·5H₂O solution.

-

Incubate the reaction at room temperature or 37°C for 1-4 hours.

-

The resulting conjugate can be purified by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials and the copper catalyst.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction with long-chain alkynoic fatty acids, which can be extrapolated for this compound.

| Parameter | Condition | Reference |

| Reactants | ||

| Alkyne | This compound | - |

| Azide | Benzyl Azide (example) | General Protocol |

| Catalyst System | ||

| Copper Source | CuSO₄·5H₂O | [3] |

| Reducing Agent | Sodium Ascorbate | [3] |

| Ligand | TBTA or THPTA | [3] |

| Reaction Conditions | ||

| Solvent | t-BuOH/H₂O (1:1) or DMF | General Protocol |

| Temperature | Room Temperature | [3] |

| Atmosphere | Inert (Nitrogen or Argon) | General Protocol |

| Reactant Ratio (Alkyne:Azide) | Catalyst Loading (mol%) | Ligand Loading (mol%) | Reaction Time (h) | Typical Yield (%) |

| 1:1.1 | 1 - 5 | 1 - 5 | 1 - 12 | > 90 |

| 1:1.2 | 0.5 - 2 | 0.5 - 2 | 4 - 16 | > 95 |

| 1:1.05 | 10 | 10 | 0.5 - 2 | ~98 |

Characterization Data of a Model Triazole Product:

The following is an example of the characterization data expected for the product of the reaction between a long-chain alkynoic acid and benzyl azide.

| Technique | Expected Observations |

| ¹H NMR | - Triazole proton singlet around δ 7.5-8.0 ppm. - Methylene protons adjacent to the triazole ring. - Characteristic signals for the fatty acid chain and the benzyl group. |

| ¹³C NMR | - Carbon signals of the triazole ring around δ 120-150 ppm. - Carbonyl carbon of the carboxylic acid around δ 170-180 ppm. |

| FT-IR (cm⁻¹) | - Disappearance of the alkyne C≡C-H stretch (~3300 cm⁻¹) and azide N₃ stretch (~2100 cm⁻¹). - Appearance of triazole ring vibrations. - Carboxylic acid O-H and C=O stretches. |

| Mass Spec (ESI-MS) | - Molecular ion peak corresponding to the calculated mass of the triazole product. |

Mandatory Visualizations

Caption: Experimental workflow for the CuAAC reaction with this compound.

Caption: Metabolic fate of triazole-tagged this compound in a cell.

References

Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Fatty Acid Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal chemistry tool for the study of fatty acid metabolism and signaling. This copper-free click chemistry reaction enables the covalent ligation of a strained cyclooctyne to an azide with high efficiency and specificity under physiological conditions, making it ideal for live-cell imaging and proteomic applications. By metabolically incorporating fatty acid analogues bearing either a cyclooctyne or an azide moiety, researchers can track their incorporation into various lipid species, follow their trafficking within the cell, and identify their interacting partners. These application notes provide detailed protocols for the use of fatty acid probes in SPAAC, along with quantitative data to guide experimental design.

Data Presentation

Table 1: Comparison of Commonly Used Cyclooctyne Probes for SPAAC

| Probe | Structure | Second-order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |

| DIBO (Dibenzocyclooctyne) | Dibenzocyclooctyne | ~0.1 - 0.3 | Early generation, commercially available, moderate kinetics. |

| DBCO (Dibenzocyclooctyne) / ADIBO (Azadibenzocyclooctyne) | Dibenzoazacyclooctyne | ~0.3 - 1.0 | Higher reactivity than DIBO, good stability, widely used.[1][2] |

| BCN (Bicyclononyne) | Bicyclononyne | ~0.1 - 0.5 | Smaller and less hydrophobic than DBCO, potentially less perturbing.[1] |

| BARAC (Biarylazacyclooctynone) | Biarylazacyclooctynone | ~1.0 - 3.0 | Very fast kinetics, but can be less stable than DBCO.[3] |

Table 2: Quantitative Parameters for SPAAC-based Fatty Acid Analysis

| Analytical Method | Parameter | Typical Value | Notes |

| Fluorescence Microscopy | Probe Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type and probe.[4] |

| Fluorophore-Azide/Alkyne Concentration | 5 - 50 µM | Lower concentrations can reduce background signal. | |

| Signal-to-Background Ratio | > 5 | Highly dependent on probe, fluorophore, and imaging setup. | |

| Mass Spectrometry | Limit of Detection (LOD) | 5 - 100 nM | For targeted quantification of fatty acids. |

| Limit of Quantification (LOQ) | 0.2 fmol - 0.1 pmol | For labeled lipids after click reaction and enrichment.[5] | |

| Linear Dynamic Range | ~100-fold | For relative quantification of labeled fatty acids. |

Experimental Protocols

Protocol 1: Synthesis of 17-Octadecynoic Acid (Alkyne-Fatty Acid Probe)

This protocol describes a general method for the synthesis of a terminal alkyne-functionalized fatty acid.

Materials:

-

17-bromoheptadecanoic acid

-

Lithium acetylide-ethylenediamine complex

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 17-bromoheptadecanoic acid in anhydrous DMSO.

-

Add lithium acetylide-ethylenediamine complex to the solution in a dropwise manner under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Acidify the mixture with 1M HCl to a pH of ~2-3.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 17-octadecynoic acid.

-

Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Metabolic Labeling of Cellular Lipids with Alkyne-Fatty Acid Probes

This protocol details the metabolic incorporation of an alkyne-functionalized fatty acid into cultured mammalian cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa, A549, 3T3-L1)

-

Complete cell culture medium

-

17-octadecynoic acid (or other alkyne-fatty acid probe)

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Fatty Acid-BSA Complex:

-

Prepare a 10 mM stock solution of 17-octadecynoic acid in ethanol.

-

Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile water.

-

Warm the BSA solution to 37°C.

-

Slowly add the fatty acid stock solution to the warm BSA solution while stirring to achieve a final fatty acid concentration of 1-2 mM. This creates a stock solution of the fatty acid complexed to BSA, which improves its solubility and delivery to cells.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, chambered coverglass) at a density that will result in 70-80% confluency at the time of labeling.

-

-

Metabolic Labeling:

-

Remove the culture medium and replace it with fresh medium containing the desired final concentration of the alkyne-fatty acid-BSA complex (typically 10-100 µM).

-

Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated.

-

-

Cell Harvest/Fixation:

-

After the incubation period, wash the cells three times with ice-cold PBS to remove unincorporated fatty acid probe.

-

The cells are now ready for downstream applications such as fixation for fluorescence microscopy or lysis for mass spectrometry analysis.

-

Protocol 3: SPAAC Ligation and Fluorescence Microscopy of Labeled Lipids

This protocol describes the "clicking" of a fluorescent azide to the metabolically incorporated alkyne-fatty acid for visualization.

Materials:

-

Metabolically labeled cells on coverslips (from Protocol 2)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

PBS

-

Fluorescent azide probe (e.g., Azide-Fluor 488, Azide-Fluor 546)

-

DBCO- or DIBO-functionalized fluorescent dye (e.g., DBCO-PEG4-5-TAMRA)

-

Antifade mounting medium with DAPI

Procedure:

-

Fixation:

-

Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

To visualize intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

SPAAC Reaction:

-

Prepare the SPAAC reaction cocktail. For a final volume of 500 µL, mix:

-

5 µL of a 10 mM stock of the fluorescent azide probe in DMSO (final concentration 100 µM).

-

495 µL of PBS.

-

-

Alternatively, if using a cyclooctyne-functionalized dye with azide-labeled fatty acids, prepare a similar solution with the DBCO/DIBO-dye.

-